molecular formula C16H19N3O2S B2763712 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1795418-30-2

3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2763712
CAS No.: 1795418-30-2
M. Wt: 317.41
InChI Key: BNQTYIVZFCZOJA-UHFFFAOYSA-N
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Description

3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrrolidine ring bearing a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrrolidine intermediate.

    Sulfonamide Formation: The final step involves the reaction of the pyrrolidine-pyridine intermediate with a sulfonyl chloride derivative to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorosulfonic acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. It can also serve as a ligand in the study of receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its sulfonamide group is known for its antibacterial properties, and the compound’s overall structure may contribute to its activity against various biological targets.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the sulfonamide group.

Mechanism of Action

The mechanism by which 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. The pyridine and pyrrolidine rings may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    3-methyl-N-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide: Lacks the pyridine moiety, which may reduce its ability to participate in specific interactions.

Uniqueness

The presence of both the pyridine and pyrrolidine rings, along with the sulfonamide group, makes 3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide unique. This combination allows for a wide range of chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-13-5-4-6-15(11-13)22(20,21)18-14-8-10-19(12-14)16-7-2-3-9-17-16/h2-7,9,11,14,18H,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQTYIVZFCZOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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